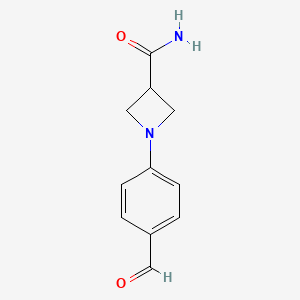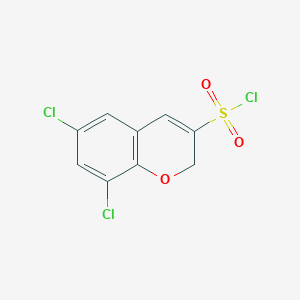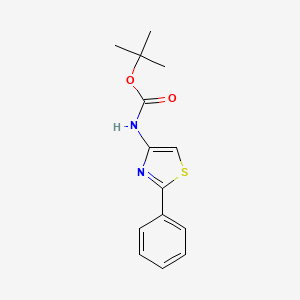
4'-Bromo-2'-fluoro-6'-nitroacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Bromo-2’-fluoro-6’-nitroacetophenone is an organic compound with the molecular formula C8H5BrFNO3 It is a derivative of acetophenone, characterized by the presence of bromine, fluorine, and nitro functional groups on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2’-fluoro-6’-nitroacetophenone typically involves multi-step reactions starting from acetophenone derivatives. One common method includes:
Nitration: Introduction of the nitro group using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: Introduction of the bromine atom using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Fluorination: Introduction of the fluorine atom using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: Industrial production of 4’-Bromo-2’-fluoro-6’-nitroacetophenone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, and the use of automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Bromo-2’-fluoro-6’-nitroacetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The acetophenone moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Substitution: Formation of substituted acetophenone derivatives.
Reduction: Formation of 4’-Bromo-2’-fluoro-6’-aminoacetophenone.
Oxidation: Formation of 4’-Bromo-2’-fluoro-6’-nitrobenzoic acid.
Applications De Recherche Scientifique
4’-Bromo-2’-fluoro-6’-nitroacetophenone is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4’-Bromo-2’-fluoro-6’-nitroacetophenone involves its interaction with biological molecules. For instance, it can act as an alkylating agent, binding to nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity, as seen in studies involving cytochrome P-450 . The presence of the nitro group also allows for redox reactions, which can further modulate its biological activity.
Comparaison Avec Des Composés Similaires
- 2-Bromo-4’-nitroacetophenone
- 4’-Bromo-2’-fluoroacetophenone
- 4’-Bromo-2’-nitroacetophenone
Comparison: 4’-Bromo-2’-fluoro-6’-nitroacetophenone is unique due to the simultaneous presence of bromine, fluorine, and nitro groupsFor example, the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it more suitable for certain pharmaceutical applications .
Propriétés
Formule moléculaire |
C8H5BrFNO3 |
|---|---|
Poids moléculaire |
262.03 g/mol |
Nom IUPAC |
1-(4-bromo-2-fluoro-6-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5BrFNO3/c1-4(12)8-6(10)2-5(9)3-7(8)11(13)14/h2-3H,1H3 |
Clé InChI |
JMNFEPUGQNYRTF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1F)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


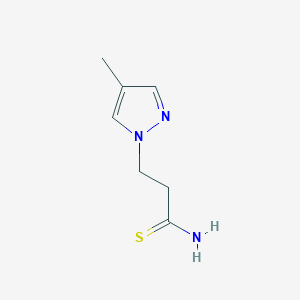
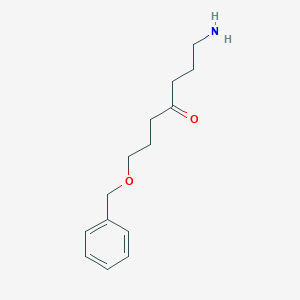

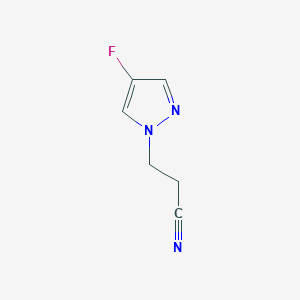
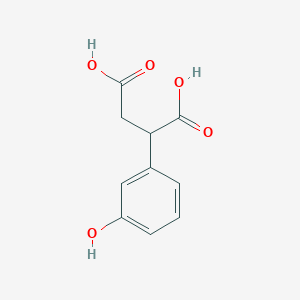
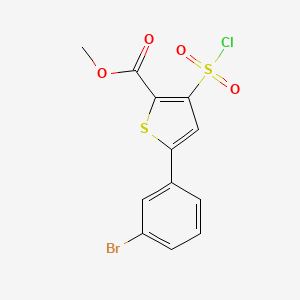
![Ethanol, 2-[2-(3-thienyloxy)ethoxy]-](/img/structure/B13152095.png)
![1-[(2-Bromo-3-fluorophenyl)methyl]piperidine](/img/structure/B13152117.png)

